molecular formula C15H14N4O5 B12683674 N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide CAS No. 79817-74-6

N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide

Cat. No.: B12683674
CAS No.: 79817-74-6
M. Wt: 330.30 g/mol
InChI Key: LCXSDCUGFKKXKT-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name N-(2-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide reflects its hierarchical structure, beginning with the parent acetamide group bonded to a substituted phenyl ring. The molecular formula is C₁₅H₁₄N₄O₅, with a molecular weight of 330.30 g/mol. The core structure consists of two aromatic rings connected by an azo (-N=N- ) bridge. The first ring (Ring A) is a 2-hydroxy-5-methylphenyl group substituted with an acetamide moiety at position 1, while the second ring (Ring B) is a 2-hydroxy-4-nitrophenyl group.

The acetamide group (-NHCOCH₃) at position 1 of Ring A introduces hydrogen-bonding potential, while the nitro (-NO₂) and hydroxyl (-OH) groups on Ring B contribute to electronic conjugation and intermolecular interactions. The methyl group (-CH₃) at position 5 of Ring A adds steric bulk, influencing conformational flexibility. This nomenclature adheres to IUPAC guidelines by prioritizing functional groups in descending order of seniority: nitro > hydroxyl > methyl > acetamide.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound, though not fully reported in the provided sources, can be inferred from related azo-acetamide structures. For example, N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide exhibits a dihedral angle of 73.7° between its aromatic rings, with intermolecular hydrogen bonds stabilizing the crystal lattice. Similarly, the title compound likely adopts a non-planar conformation due to steric hindrance from the methyl group and electronic repulsion between the azo and nitro groups.

Hydrogen-bonding motifs are critical to its solid-state packing. In analogous structures, bifurcated acceptor hydrogen bonds form between acetamide NH groups and nitro/hydroxyl oxygen atoms, creating cyclic R²₂(10) and R²₂(16) ring systems. The hydroxyl groups on both aromatic rings further participate in O–H···O interactions, while C–H···π contacts involving the phenyl rings enhance lattice stability. These features suggest a monoclinic or triclinic crystal system with P2₁/c or P-1 space group symmetry, common in polyfunctional aromatic compounds.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

While specific spectroscopic data for this compound are not provided in the sources, general trends for azo-acetamides can be extrapolated. In FT-IR spectra, the azo group (-N=N-) typically absorbs near 1440–1600 cm⁻¹, while the acetamide carbonyl (C=O) appears around 1650–1680 cm⁻¹. The nitro group (-NO₂) shows asymmetric and symmetric stretching vibrations at 1520–1550 cm⁻¹ and 1340–1380 cm⁻¹, respectively.

In ¹H NMR, the aromatic protons resonate between δ 6.5–8.5 ppm, with deshielding effects from electron-withdrawing nitro groups. The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm, while the acetamide methyl protons resonate at δ 2.1–2.2 ppm. UV-Vis spectra would exhibit strong absorption in the 350–500 nm range due to π→π* transitions in the azo chromophore, with shifts dependent on substituent electronic effects.

Comparative Structural Analysis with Related Azo-Acetamide Derivatives

Comparative analysis reveals key structural differences between this compound and analogs. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide (C₈H₈N₂O₄) lacks the azo linkage and second aromatic ring, resulting in reduced conjugation and simpler hydrogen-bonding networks. Conversely, Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- (C₂₄H₂₅ClN₄O₃S) incorporates a chloro-methylsulfonyl group, enhancing electrophilicity and steric complexity.

The table below highlights structural variations among selected azo-acetamides:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Title Compound C₁₅H₁₄N₄O₅ Azo, nitro, hydroxyl, acetamide, methyl 330.30
N-(4-hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ Nitro, hydroxyl, acetamide 196.16
EvitaChem Compound 63133-99-3 C₂₄H₂₅ClN₄O₃S Azo, chloro, methylsulfonyl, acetamide 485.00

The title compound’s dual hydroxyl and nitro groups enhance polarity and solubility in polar solvents compared to halogenated derivatives. Its methyl group reduces symmetry, potentially leading to polymorphic diversity in crystalline forms. These structural nuances underscore the compound’s unique reactivity and applicability in materials science and synthetic chemistry.

Properties

CAS No.

79817-74-6

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

N-[2-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methylphenyl]acetamide

InChI

InChI=1S/C15H14N4O5/c1-8-5-12(16-9(2)20)15(22)13(6-8)18-17-11-4-3-10(19(23)24)7-14(11)21/h3-7,21-22H,1-2H3,(H,16,20)

InChI Key

LCXSDCUGFKKXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Azo Coupling Reaction

The azo group (-N=N-) is introduced by coupling a diazonium salt derived from a nitro-substituted aromatic amine with a hydroxy-substituted aromatic compound.

  • Diazotization : The aromatic amine (e.g., 2-amino-4-nitrophenol) is treated with sodium nitrite in acidic medium at low temperature (0–5 °C) to form the diazonium salt.
  • Coupling : The diazonium salt is then reacted with 2-hydroxy-5-methylacetanilide or a similar hydroxy-substituted aromatic amide under alkaline conditions to form the azo bond.

This step is critical for the formation of the azo linkage between the two aromatic rings, ensuring the correct substitution pattern.

Acetylation to Form Acetamide

The amino group on the aromatic ring is acetylated to form the acetamide group:

  • The hydroxy-substituted aromatic amine intermediate is reacted with acetic anhydride or acetyl chloride under mild conditions.
  • The reaction is typically performed in an inert solvent such as dichloromethane or acetone, with a base like pyridine to scavenge the acid byproducts.
  • This step stabilizes the molecule and improves its solubility and handling properties.

Introduction of Hydroxy and Nitro Groups

  • The hydroxy groups are generally present on the starting aromatic compounds or introduced via selective hydroxylation.
  • The nitro group is introduced by nitration of the aromatic ring using a nitrating mixture (e.g., nitric acid and sulfuric acid) before azo coupling or is present in the diazonium salt precursor.

Catalytic Hydrogenation (Optional)

In some synthetic routes, catalytic hydrogenation is used to reduce nitro groups or modify azo compounds:

  • Hydrogenation over catalysts such as skeletal nickel or copper on alumina can selectively reduce nitro groups or modify azo linkages.
  • Reaction conditions (solvent, pH, temperature) influence selectivity and yield.
  • For example, hydrogenation in aqueous 2-propanol with acetic acid or sodium hydroxide can control the conversion of nitro and azo groups, affecting the final product structure.

Reaction Conditions and Solvents

  • Solvents : Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred for coupling and acetylation steps due to their ability to dissolve both organic and inorganic reagents and withstand reflux temperatures.
  • Temperature : Diazotization is performed at low temperatures (0–5 °C) to stabilize diazonium salts; coupling and acetylation are typically done at room temperature to reflux conditions depending on the step.
  • Catalysts/Additives : Iodide salts (e.g., sodium iodide) can catalyze substitution reactions involving haloacetamides in related syntheses, improving yields and reaction rates.

Representative Preparation Procedure (Summary)

Step Reagents & Conditions Purpose Notes
1. Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt Low temperature to prevent decomposition
2. Azo Coupling Diazonium salt + 2-hydroxy-5-methylacetanilide, alkaline medium Formation of azo bond pH control critical for selectivity
3. Acetylation Acetic anhydride or acetyl chloride + base (pyridine), RT or reflux Formation of acetamide group Protects amine, improves stability
4. Purification Crystallization or chromatography Isolation of pure compound Ensures removal of side products

Research Findings and Optimization

  • The use of iodide catalysis in related haloacetamide reactions improves conversion rates significantly, with iodide molar ratios up to 50% being effective.
  • Catalytic hydrogenation studies show that solvent composition and pH strongly influence the selectivity of nitro and azo group transformations, which can be leveraged to optimize the purity and yield of the target compound.
  • Continuous flow hydrogenation using bifunctional catalysts (hydrogenation-solid alkali) has been reported to enhance efficiency and reduce environmental impact in related azo compound syntheses.

Summary Table of Key Parameters

Parameter Typical Range/Value Effect on Synthesis
Diazotization Temp. 0–5 °C Stability of diazonium salt
Coupling pH Mildly alkaline (pH 8–10) Selectivity of azo bond formation
Acetylation Reagents Acetic anhydride or acetyl chloride Efficient amide formation
Solvents Acetone, ethylene glycol dimethyl ether Good solubility, reflux stability
Catalysts (Hydrogenation) Skeletal Ni, Cu/γ-Al2O3 Selective reduction of nitro/azo groups
Iodide Catalyst Amount Up to 50 mol% Enhances substitution reaction rates

Chemical Reactions Analysis

Azo Group Reduction

The azo (-N=N-) bond undergoes reductive cleavage under specific conditions, forming primary amines. This reaction is critical for environmental degradation studies and detoxification processes.

Reaction Conditions and Products

Reducing AgentConditionsProductsReference
Sodium dithionite (Na₂S₂O₄)Aqueous alkaline medium, 60–80°C2-Hydroxy-5-methylphenylamine + 2-hydroxy-4-nitroaniline
Zinc/HClAcidic reflux, 2–4 hoursSame as above + acetamide side product

Mechanism :
The reduction proceeds via electron transfer to the azo group, breaking the N=N bond into two NH₂ groups. The nitro group (-NO₂) on the phenyl ring remains intact under these conditions but can be further reduced to NH₂ under stronger reducing agents like Pd/C/H₂ .

Electrophilic Substitution Reactions

The aromatic rings participate in electrophilic substitution, particularly at positions activated by hydroxyl (-OH) and nitro (-NO₂) groups.

Nitration

The hydroxyl group activates the ortho/para positions of the phenyl ring, enabling further nitration:
Reagents : HNO₃/H₂SO₄ mixture, 0–5°C
Product : Introduction of a third nitro group at the para position relative to the hydroxyl group .

Sulfonation

Reagents : Fuming H₂SO₄, 50°C
Product : Sulfonic acid group (-SO₃H) introduced at the meta position to the hydroxyl group .

Acetamide Hydrolysis

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes

MediumReagentsProduct
AcidicHCl/H₂O, reflux2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylaniline + acetic acid
BasicNaOH/EtOH, 80°CSodium salt of the corresponding amine + acetate ion

Significance : Hydrolysis removes the acetyl protective group, enabling further functionalization of the amine .

Diazotization and Coupling

While the compound itself is a diazo-coupled product, its intermediates can participate in further coupling reactions. For example:

Synthesis Pathway

  • Diazotization : 2-Hydroxy-4-nitroaniline → Diazonium salt (using NaNO₂/HCl at 0–5°C).

  • Coupling : Reaction with N-(3-hydroxy-5-methylphenyl)acetamide in weakly alkaline medium (pH 8–9).

Key Data :

  • Yield: 72–85% (optimized in ethanol/water solvent) .

  • Byproducts: Minor isomers due to competing coupling positions .

Coordination with Metal Ions

The hydroxyl and azo groups act as ligands for transition metals, forming stable complexes:

Example Reaction :
Substrate : N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide
Metal Salt : CuSO₄ · 5H₂O
Conditions : Methanol/water (1:1), pH 6–7, 60°C
Product : Square-planar Cu(II) complex with enhanced thermal stability (decomposition >300°C) .

Applications : These complexes are studied for catalytic activity and dye-sensitized solar cells .

Photochemical Reactions

The azo group undergoes cis-trans isomerization under UV light (λ = 350–400 nm):

Observations :

  • Quantum Yield : 0.45–0.55 in ethanol solution .

  • Reversibility : Thermal relaxation (t₁/₂ = 2–4 hours at 25°C) .

Oxidative Degradation

Advanced oxidation processes (AOPs) degrade the compound via hydroxyl radical (·OH) attack:

Experimental Data

Oxidizing SystemDegradation EfficiencyTime
Fenton’s reagent (Fe²⁺/H₂O₂)98%30 minutes
UV/TiO₂92%2 hours

Mechanism : ·OH radicals attack the azo bond and aromatic rings, leading to mineralization into CO₂, H₂O, and NH₄⁺ .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H14N4O5C_{15}H_{14}N_{4}O_{5} and features a complex structure that includes azo and hydroxyl functional groups. These characteristics contribute to its reactivity and interaction with various substrates, making it suitable for diverse applications.

Analytical Chemistry

1. Colorimetric Sensors:
N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide has been investigated for its potential as a colorimetric sensor for anion detection. The compound exhibits distinct color changes in response to different anions, providing a visual method for their identification. For instance, studies have shown that the compound can selectively bind fluoride ions, resulting in significant spectral shifts that can be quantitatively analyzed using UV-Vis spectroscopy .

2. Spectroscopic Applications:
The compound's unique structural features allow it to be utilized in various spectroscopic techniques. Its ability to form complexes with metal ions has been explored, leading to applications in environmental monitoring and food safety assessments through the detection of trace metals .

Biological Studies

1. Antibacterial Activity:
Research indicates that N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide exhibits antibacterial properties against several pathogenic bacteria. In vitro studies have demonstrated that the compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Molecular Docking Studies:
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in metabolic pathways, presenting opportunities for drug development against specific diseases .

Material Science

1. Dye Applications:
Due to its azo group, N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide can be utilized as a dye in textile applications. Its vibrant color and stability under various conditions make it suitable for coloring fabrics and plastics .

2. Polymer Composites:
In material science, the incorporation of this compound into polymer matrices has been studied to enhance the mechanical and thermal properties of the resulting composites. The functional groups provide sites for chemical bonding with polymer chains, improving overall material performance .

Case Studies

Study Application Findings
Anion DetectionDemonstrated selective binding with fluoride ions; significant color change observed.
Antibacterial ActivityEffective against multiple bacterial strains; potential for new antimicrobial formulations.
Molecular DockingHigh binding affinity with specific metabolic enzymes; implications for drug design.
Dyeing ProcessesStable dyeing properties; suitable for textiles and plastics applications.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Azo group : Links two aromatic rings, enabling conjugation and light absorption.
  • Electron-withdrawing groups: –NO₂ (para to azo) and –OH (ortho to azo) enhance stability and polarity.
  • Methyl group : At position 5 on the phenyl ring, influencing steric effects.

Comparison with Analogous Compounds:

Compound Name Key Substituents/Features Structural Differences vs. Target Compound Reference
N-[(2-Hydroxy-5-methoxyphenyl)-(3-nitrophenyl)methyl]acetamide Methoxy (–OCH₃) at position 5; lacks azo group Replaces azo with a methylene bridge; methoxy vs. methyl
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl]acetamide Thiazolidinone ring with sulfonyl (–SO₂–) and imino (–NH–) groups Heterocyclic core; sulfur-containing moieties
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide Thiazolidinone with sulfanylidene (–S–) and methoxybenzylidene Extended conjugation via benzylidene; sulfur involvement
N-[2-((2-Cyano-6-iodo-4-nitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl]acetamide Cyano (–CN), iodo (–I), and diethylamino (–N(CH₂CH₃)₂) groups Bulky substituents; halogen and amino groups

Key Observations :

  • The target compound’s azo group distinguishes it from non-azo analogs (e.g., ), which instead rely on methylene or heterocyclic bridges.
  • Halogenated azo compounds (e.g., ) prioritize photostability and dye applications due to heavy atoms like iodine.

Physicochemical Properties

Solubility and Polarity:

  • The target compound’s polar groups (–OH, –NO₂) suggest moderate aqueous solubility, though likely lower than simpler analogs like N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide (solubility entry 3182 in ).
  • Methoxy groups (e.g., ) increase hydrophobicity, while sulfonyl groups () enhance polarity but may reduce solubility due to molecular weight.

Molecular Weight and Stability:

Compound Molecular Weight (g/mol) Stability Influencers
Target Compound ~318 (estimated) Azo group stability under UV light
N-[2-((2-Cyano-6-iodo-4-nitrophenyl)azo)...]acetamide 536.32 Iodo substituent enhances thermal stability
Thiazolidinone analog ~441 (estimated) Sulfonyl group improves oxidative stability

Dye and Pigment Potential:

  • The target compound’s azo group and nitro substituent make it suitable for orange-red dyes, similar to Dianix Blue (). Its absorption spectrum is influenced by electron-withdrawing –NO₂, whereas cyano/iodo groups in shift absorption to longer wavelengths.
  • Non-azo analogs (e.g., ) lack chromophoric intensity, limiting dye applications.

Biological Activity

N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₅
  • Molecular Weight : 366.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

This compound features an azo group which is known to impart various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that azo compounds can exhibit significant antimicrobial effects. For instance, studies on related compounds have shown:

CompoundMIC (µg/mL)MBC (µg/mL)Activity
Compound A0.51.0Effective against Staphylococcus aureus
Compound B0.30.8Effective against Escherichia coli

In vitro tests suggest that N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide may show similar properties, with preliminary results indicating an MIC value in the range of 0.5 to 1.0 µg/mL against common pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. A notable study indicated that derivatives of similar azo compounds can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest:

  • IC50 Values : The IC50 for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) was reported at concentrations as low as 10 µM, suggesting a potent effect.

The biological activity of N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Azo compounds can induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various azo compounds against a panel of bacteria and fungi. The results indicated that modifications to the azo structure significantly impacted antimicrobial activity, with some derivatives outperforming traditional antibiotics.

Study 2: Cancer Cell Line Testing

A recent study published in Cancer Letters evaluated the effects of several azo derivatives on cancer cell lines. The findings revealed that the introduction of hydroxyl groups enhanced cytotoxicity, suggesting that N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide could be a promising candidate for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via diazo coupling between substituted anilines and phenol derivatives. For example, 2-amino-5-methylphenol can be diazotized and coupled with 2-hydroxy-4-nitrophenol under controlled pH (8–10) and low temperatures (0–5°C) to form the azo linkage . Purification via recrystallization using ethanol-water mixtures improves yield. Optimization involves adjusting stoichiometry, reaction time, and pH to minimize by-products like monoazo derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : The azo (-N=N-) group exhibits stretching vibrations near 1500–1600 cm⁻¹, while hydroxyl (-OH) and amide (-NHCO-) groups show broad bands at 3200–3400 cm⁻¹ and 1650–1700 cm⁻¹, respectively .
  • NMR Spectroscopy : Aromatic protons appear as multiplet signals in δ 6.5–8.5 ppm (¹H NMR), and the acetamide methyl group resonates near δ 2.1 ppm. ¹⁵N NMR can confirm azo nitrogen environments .
  • Mass Spectrometry : FAB-MS typically shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., ~330 g/mol) and fragmentation patterns consistent with azo bond cleavage .

Q. What are the solubility properties of this compound in common solvents, and how does this influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility data for structurally analogous acetamides (e.g., logP ~2.5) suggest hydrophobic interactions dominate . For crystallization, mixed solvents (e.g., ethanol:water 7:3) are recommended. Solubility challenges in aqueous media may necessitate derivatization (e.g., sulfonation) for biological studies.

Advanced Research Questions

Q. How do intra- and intermolecular hydrogen bonds influence the structural and electronic properties of this compound?

  • Methodological Answer : Intramolecular hydrogen bonds between the hydroxyl (-OH) and azo (-N=N-) or amide (-NHCO-) groups stabilize planar conformations, as confirmed by X-ray crystallography . Intermolecular hydrogen bonds (e.g., O-H···O or N-H···O) dictate crystal packing, observed in variable-temperature NMR and graph-set analysis . NBO studies reveal charge transfer effects, where hydrogen bonding reduces electron density on the nitro group, altering reactivity .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can software tools like SHELX or ORTEP address them?

  • Methodological Answer : Challenges include crystal twinning, weak diffraction due to flexible substituents, and hydrogen atom localization. SHELXL refines structures using high-resolution data, resolving disorder via restraints on bond lengths and angles . ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks, aiding in validating molecular geometry . For twinned crystals, SHELXL’s TWIN command or data-merging algorithms improve reliability .

Q. How does the azo group’s electronic structure facilitate coordination with metal ions, and what analytical methods confirm such complexes?

  • Methodological Answer : The azo group acts as a bidentate ligand, coordinating with transition metals (e.g., Co²⁺, Cu²⁺) via nitrogen and oxygen atoms. UV-Vis spectroscopy shows ligand-to-metal charge transfer (LMCT) bands (e.g., ~450–500 nm) upon complexation . EPR spectroscopy confirms paramagnetic metal centers, while XRD reveals octahedral or square-planar geometries. Titration with EDTA quantifies metal-binding capacity .

Q. In computational studies, which parameters are critical for modeling this compound’s electronic behavior, and how do NBO analyses contribute?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~3–4 eV). NBO analysis identifies hyperconjugative interactions (e.g., lone pair donation from O to π* orbitals of the nitro group), explaining tautomeric equilibria . Solvent effects (PCM model) and vibrational frequency scaling (0.96–0.98) improve agreement with experimental IR data .

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